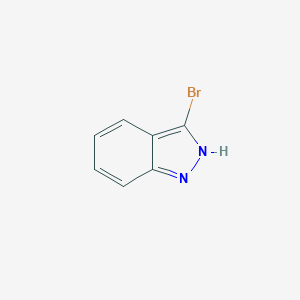

3-Bromoindazole

Description

Propriétés

IUPAC Name |

3-bromo-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKXRTUKPXEALT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352241 | |

| Record name | 3-Bromoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40598-94-5 | |

| Record name | 3-Bromo-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40598-94-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromoindazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromoindazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and reactivity of 3-Bromoindazole, a key heterocyclic building block in medicinal chemistry.

Core Chemical Identity

This compound is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyrazole ring, with a bromine atom substituted at the 3-position.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| CAS Number | 40598-94-5 | [1][2] |

| IUPAC Name | 3-bromo-1H-indazole | [1][3][4] |

| Appearance | White to pale cream or off-white solid/powder | [2][3][5] |

| Melting Point | 143-147 °C | [2][5] |

| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [5] |

| Solubility | Soluble in organic solvents like anhydrous ethanol and dimethyl sulfoxide; slightly soluble in water. | [6] |

| pKa | 11.82 ± 0.40 (Predicted) |[5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While experimental spectra for the parent compound are not widely published, the following data are predicted based on the analysis of structurally similar compounds and fundamental principles.[7]

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Characteristic Peaks / Shifts |

|---|---|

| ¹H NMR | ~11.0 - 13.0 ppm (broad singlet, 1H, N-H), ~7.2 - 7.8 ppm (multiplets, 4H, Ar-H) |

| ¹³C NMR | ~110 - 142 ppm (aromatic carbons) |

| IR (cm⁻¹) | ~3100-3000 (N-H stretch), ~1620-1450 (C=C and C=N aromatic stretches), ~750 (C-Br stretch) |

| Mass Spectrometry | Molecular ion peak (M+) will show a characteristic doublet at m/z 196 and 198, with approximately equal intensity due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br).[7] |

Chemical Reactivity and Synthesis

This compound is a versatile building block in organic synthesis, primarily due to the reactivity of the bromine atom at the C3 position and the acidic proton on the indazole nitrogen.[8] It serves as a precursor for a wide range of 3-substituted indazoles.[9]

Key reactions include:

-

Palladium-Catalyzed Cross-Coupling Reactions: These are the most common and versatile methods for functionalizing the 3-position.[10]

-

N-Alkylation and N-Arylation: The indazole nitrogen can be readily alkylated or arylated.

The choice of reaction dictates whether a carbon-carbon or a carbon-nitrogen bond is formed at the C3 position of the indazole ring.[11]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. The following are generalized procedures for key cross-coupling reactions.

This reaction is a versatile method for forming C-C bonds.[16] The protocol is adapted from literature for similar substrates and provides a starting point for optimization.[12][17][18]

Reaction Scheme: R-B(OH)₂ + this compound → 3-R-Indazole

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2-2.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05-0.10 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., Dioxane/Water, Toluene, DME)

Procedure:

-

Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Under the inert atmosphere, add the palladium catalyst followed by the degassed solvent system.

-

Reaction: Heat the mixture to the desired temperature (typically 80-140 °C) with vigorous stirring. Microwave irradiation can also be employed to reduce reaction times.[12][17]

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-indazole.

This reaction facilitates the formation of C-N bonds, enabling the introduction of a wide range of amines onto the indazole core.[11][14] The mechanism involves oxidative addition, coordination of the amine, deprotonation, and reductive elimination.[15][19]

Reaction Scheme: R-NH₂ + this compound → 3-(R-amino)-Indazole

Materials:

-

This compound (1.0 equiv)

-

Amine (1.1-1.5 equiv)

-

Palladium catalyst and ligand (e.g., Pd₂(dba)₃ with XantPhos or BINAP)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4-2.2 equiv)

-

Anhydrous solvent (e.g., Toluene, Dioxane)

Procedure:

-

Setup: In an oven-dried reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.

-

Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

-

Reagent Addition: Add the base, followed by the anhydrous solvent and then the amine coupling partner.

-

Reaction: Seal the vessel and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by column chromatography on silica gel to yield the desired 3-amino-indazole derivative.

Applications in Drug Development

The indazole scaffold is a privileged structure in medicinal chemistry, and derivatives of this compound are key components in a wide range of biologically active compounds, particularly as kinase inhibitors in oncology.[11][14] Functionalization at the C3 position allows for the synthesis of diverse libraries of compounds for screening and lead optimization.

For instance, the 3-amino-1H-indazole core is found in numerous kinase inhibitors. The direct amination of this compound via the Buchwald-Hartwig reaction offers an efficient route to access these important molecular scaffolds.[14]

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Classifications: Acute Toxicity (Oral, Category 3), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Respiratory system, Category 3).

-

Signal Word: Danger.

-

Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

References

- 1. 3-Bromo-1H-indazole | C7H5BrN2 | CID 721568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. H37775.09 [thermofisher.com]

- 4. 3-Bromo-1H-indazole, 97% 1 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. 3-溴吲唑 | 40598-94-5 [m.chemicalbook.com]

- 6. 3-Bromo-5-nitro-1H-indazole [chembk.com]

- 7. benchchem.com [benchchem.com]

- 8. soc.chim.it [soc.chim.it]

- 9. A novel synthesis of 3-substituted indazole derivatives - Lookchem [lookchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04633A [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. 40598-94-5|3-Bromo-1H-indazole|BLD Pharm [bldpharm.com]

Synthetic Pathway for 3-Bromoindazole from Isatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed multi-step synthetic pathway for the preparation of 3-bromoindazole, a significant heterocyclic compound in medicinal chemistry, commencing from the readily available starting material, isatin. While a direct, one-pot conversion is not prominently documented in the existing literature, this paper details a viable and logical three-step reaction sequence. The proposed synthesis involves the initial conversion of isatin to indazole-3-carboxylic acid, followed by regioselective bromination, and concluding with decarboxylation to yield the target molecule, this compound. This guide furnishes detailed experimental protocols derived from analogous transformations reported in the literature, presents quantitative data in structured tables for clarity, and includes visual diagrams of the experimental workflow and reaction mechanism to aid in comprehension and practical implementation.

Introduction

Isatin (1H-indole-2,3-dione) and its derivatives are foundational building blocks in the synthesis of a vast array of heterocyclic compounds due to their versatile reactivity.[1][2] The unique structural features of isatin, particularly the reactive carbonyl group at the C3 position, allow for a multitude of chemical transformations, making it a valuable precursor in drug discovery and development. Similarly, indazole-based compounds are of significant interest in medicinal chemistry, exhibiting a broad spectrum of biological activities. The introduction of a bromine atom onto the indazole scaffold can significantly modulate the pharmacological properties of the parent molecule, making this compound a key intermediate for the synthesis of novel therapeutic agents.

This document presents a comprehensive technical overview of a proposed synthetic route to obtain this compound from isatin. The pathway is constructed based on established and reliable chemical transformations documented in peer-reviewed literature.

Proposed Synthetic Pathway

The proposed synthesis of this compound from isatin is a three-step process:

-

Step 1: Synthesis of Indazole-3-carboxylic acid from Isatin. This step involves the hydrolytic ring-opening of isatin, followed by diazotization and subsequent reduction and cyclization to form the indazole ring system.[3]

-

Step 2: Bromination of Indazole-3-carboxylic acid. This step focuses on the regioselective electrophilic bromination of the indazole ring at the 3-position.

-

Step 3: Decarboxylation of 3-Bromo-1H-indazole-x-carboxylic acid. The final step involves the removal of the carboxylic acid group to yield the desired this compound.

Below is a visual representation of the overall experimental workflow.

Caption: Proposed experimental workflow for the synthesis of this compound from isatin.

Experimental Protocols

Step 1: Synthesis of Indazole-3-carboxylic acid from Isatin

This procedure is adapted from methodologies describing the conversion of isatin to indazole-3-carboxylic acid.[3]

Materials:

-

Isatin

-

Sodium Hydroxide (NaOH)

-

Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Sulfite (Na₂SO₃)

-

Ice

Procedure:

-

Isatin is hydrolyzed by refluxing with an aqueous solution of sodium hydroxide.

-

The resulting solution is cooled, and the intermediate is converted to a diazonium salt by the addition of hydrochloric acid and a solution of sodium nitrite at low temperatures (0-5 °C).

-

The diazonium salt is then reduced, typically using a reducing agent like sodium sulfite.

-

Acidification of the reaction mixture induces cyclization to form indazole-3-carboxylic acid.

-

The crude product is collected by filtration, washed with cold water, and dried.

Step 2: Bromination of Indazole-3-carboxylic acid

The following protocol is based on the bromination of indazole derivatives.[4]

Materials:

-

Indazole-3-carboxylic acid

-

Glacial Acetic Acid

-

Bromine (Br₂)

Procedure:

-

Suspend indazole-3-carboxylic acid in glacial acetic acid.

-

Heat the suspension to form a clear solution, then cool to a designated temperature (e.g., 90 °C).[4]

-

Slowly add a solution of bromine in glacial acetic acid to the reaction mixture while maintaining the temperature.

-

After the addition is complete, continue heating the reaction for a specified duration.

-

Cool the reaction mixture to room temperature and pour it into ice water to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 3: Decarboxylation

The protocol for decarboxylation can vary depending on the stability of the bromo-indazole-carboxylic acid. A common method is thermal decarboxylation.

Materials:

-

Bromo-indazole-carboxylic acid

-

High-boiling point solvent (e.g., diphenyl ether) or neat heating

Procedure:

-

The bromo-indazole-carboxylic acid is heated in a high-boiling point solvent or neat at a temperature sufficient to induce decarboxylation (typically >200 °C).

-

The reaction progress is monitored by TLC or by observing the cessation of gas (CO₂) evolution.

-

Upon completion, the reaction mixture is cooled, and the product is isolated by a suitable workup procedure, which may include extraction or crystallization.

-

Further purification can be achieved by column chromatography or recrystallization.

Quantitative Data

The following tables summarize typical quantitative data for reactions analogous to the steps in the proposed synthesis.

Table 1: Synthesis of Bromo-Indazole Derivatives

| Starting Material | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Indazole-3-carboxylic acid | Bromine | Acetic Acid | 90 - 120 | 16 | 87.5 | [4] |

| 5-nitro-1H-indazole | Bromine | DMF | Not specified | Not specified | 95 | [5] |

| 4-nitro-1H-indazole | Bromine | Acetic Acid/Chloroform | < 25 | 5.5 | Not specified |[6] |

Table 2: General Reaction Conditions for Isatin Derivatives

| Reaction Type | Reagents | Solvent | Key Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Synthesis of isatin derivatives | Varies | Varies | Varies | 65-84 | [1] |

| Conversion of indoles to isatins | NBS-DMSO | Not specified | Heating | Good to excellent |[7] |

Reaction Mechanism

The key step of bromination of the indazole ring proceeds via an electrophilic aromatic substitution mechanism. The indazole ring is activated towards electrophilic attack, and the bromine is introduced regioselectively.

Caption: General mechanism for the electrophilic bromination of an indazole derivative.

Conclusion

The proposed three-step synthesis of this compound from isatin represents a viable and logical approach based on well-established chemical transformations. This guide provides a foundational framework for researchers to develop a robust and efficient synthesis of this important heterocyclic compound. The detailed protocols, quantitative data from analogous reactions, and visual diagrams are intended to facilitate the practical implementation and further optimization of this synthetic pathway. Careful control of reaction conditions, particularly during the bromination step, will be crucial to ensure high regioselectivity and yield. Further experimental validation is recommended to refine the specific conditions for each step of this proposed synthesis.

References

- 1. biomedres.us [biomedres.us]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 4. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for 3-Bromoindazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromoindazole (CAS 40598-94-5), a key heterocyclic building block in medicinal chemistry and organic synthesis. Due to the limited availability of a complete public dataset for this specific molecule, this report combines available experimental data with data from closely related compounds to provide a comprehensive resource for researchers. The experimental protocols provided are generalized for the acquisition of such data for indazole derivatives.

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Data (Experimental)

The following proton NMR data has been reported for this compound.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| 13.4 | broad singlet | 1H, N-H |

| 7.57 | multiplet | 2H, Ar-H |

| 7.45 | triplet | 1H, Ar-H |

| 7.22 | triplet | 1H, Ar-H |

Solvent: CDCl₃

¹³C NMR Data (Predicted for a Related Compound)

| Chemical Shift (δ, ppm) | Assignment |

| ~140 - 145 | C-7a |

| ~125 - 130 (q) | C-6 (coupled to F) |

| ~122 - 126 | C-5 |

| ~120 - 124 (q) | -CF₃ |

| ~118 - 122 | C-3a |

| ~115 - 120 | C-4 |

| ~110 - 115 | C-3 |

| ~105 - 110 | C-7 |

Note: These are predicted values for a related compound and may not represent the exact chemical shifts for this compound.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration |

| 3300-3000 | N-H stretch |

| 3100-3000 | Aromatic C-H stretch |

| 1620-1450 | C=C and C=N stretching (aromatic and pyrazole rings) |

| 900-650 | C-H out-of-plane bending |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Data (Experimental)

| m/z | Interpretation |

| 198 | [M+2]⁺ |

| 196 | [M]⁺ |

The presence of two peaks of almost equal intensity separated by 2 m/z units is characteristic of a compound containing one bromine atom, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for solid organic compounds such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

¹H NMR Acquisition:

-

The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.

-

A standard one-pulse sequence is used.

-

Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

The spectrum is referenced to the residual solvent peak or an internal standard (e.g., TMS).

¹³C NMR Acquisition:

-

The ¹³C NMR spectrum is acquired on the same spectrometer.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum.

-

A longer relaxation delay (e.g., 2-10 seconds) may be necessary for quaternary carbons.

-

A significantly larger number of scans is usually required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

-

The spectrum is referenced to the solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction:

-

For a solid sample like this compound, it can be introduced into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable volatile solvent and introducing it through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization (Electron Ionization - EI):

-

In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

This causes the molecule to ionize and fragment.

Mass Analysis and Detection:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: A generalized workflow for the synthesis and spectral characterization of this compound.

The Solubility of 3-Bromoindazole in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromoindazole, a key building block in medicinal chemistry and drug discovery. Due to a lack of publicly available quantitative solubility data, this document focuses on its physicochemical properties and provides detailed experimental protocols to enable researchers to generate precise and reliable solubility data tailored to their specific applications.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of a compound is crucial for predicting its solubility behavior and for designing appropriate experimental protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [1][2] |

| Molecular Weight | 197.03 g/mol | [1][2] |

| CAS Number | 40598-94-5 | [1][2] |

| Melting Point | 143-147 °C | [1] |

| Form | Solid | [1] |

| InChI Key | HTKXRTUKPXEALT-UHFFFAOYSA-N | [1][2] |

Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| e.g., Ethanol | 25 | e.g., Shake-Flask | ||

| e.g., DMSO | 25 | e.g., Shake-Flask | ||

| e.g., Dichloromethane | 25 | e.g., Shake-Flask | ||

| e.g., Acetone | 25 | e.g., Shake-Flask | ||

| e.g., Acetonitrile | 25 | e.g., Shake-Flask | ||

| e.g., Toluene | 25 | e.g., Shake-Flask | ||

| e.g., Methanol | 25 | e.g., Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The following sections detail the established methodologies for determining the thermodynamic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is considered the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[4][5]

Objective: To determine the maximum concentration of this compound that can be dissolved in a selection of organic solvents at equilibrium and a constant temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, DMSO, acetone, etc.)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[4][5]

-

Solvent Addition: Dispense a known volume of the selected organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).[4] The vials should be shaken for a sufficient period, typically 24-72 hours, to ensure that equilibrium is reached.[4][5]

-

Phase Separation: After the incubation period, visually inspect the vials to confirm the presence of undissolved solid. Centrifuge the vials at a high speed to pellet the remaining solid.[4]

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

-

Dilution: Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Analyze the concentration of the diluted sample using a validated HPLC or UV-Vis method.[4]

-

Calculation: Calculate the solubility of this compound in the solvent, expressed in mg/mL or mol/L.[4]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination method.

This guide provides the necessary framework for researchers to systematically determine the solubility of this compound in various organic solvents. The outlined experimental protocol, when followed diligently, will yield high-quality, reliable data essential for applications in drug development and chemical research.

References

A Comprehensive Technical Guide to 3-Bromoindazole for Researchers and Drug Development Professionals

Introduction

3-Bromoindazole is a pivotal heterocyclic compound that serves as a versatile building block in the realms of medicinal chemistry and organic synthesis. As a brominated heteroaromatic compound, it is highly valued as a key precursor in the synthesis of a multitude of complex, biologically active molecules.[1] The strategic placement of the bromine atom at the 3-position of the indazole core provides a reactive handle for a variety of chemical modifications, particularly cross-coupling reactions. This allows for the introduction of diverse substituents to explore the chemical space around the indazole scaffold.[2]

Derivatives of this compound are found in a range of pharmacologically active compounds, including the anticancer drug Axitinib, as well as gamendazole and YC-1, highlighting its significance in modern drug discovery programs.[1] This technical guide provides an in-depth overview of this compound, including its chemical properties, synthesis protocols, and its applications in the development of novel therapeutic agents.

Chemical Identification and Properties

The physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, storage, and use in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₇H₅BrN₂ | [3] |

| Molecular Weight | 197.03 g/mol | [3] |

| Appearance | White to off-white solid | [3] |

| Melting Point | 143-147 °C | [3] |

| Boiling Point | 333.8 ± 15.0 °C (Predicted) | [3] |

| Density | 1.770 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 11.82 ± 0.40 (Predicted) | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., nitrogen or argon). | [1][3] |

Synthesis of this compound

The synthesis of this compound can be achieved through the direct bromination of 1H-indazole. The following protocol is a general method for this transformation.

Experimental Protocol: Bromination of 1H-Indazole

Materials:

-

1H-Indazole

-

Sodium hydroxide (NaOH) solution (2.0 M)

-

Bromine (Br₂)

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl) solution (2.0 N)

-

Water

Procedure:

-

Suspend 1H-indazole (1 equivalent) in a 2.0 M sodium hydroxide solution.

-

Slowly add a solution of bromine (0.74 equivalents) to the suspension at ambient temperature.

-

Following the addition of bromine, add more 2.0 M sodium hydroxide solution dropwise.

-

Stir the reaction mixture for 3 hours.

-

Quench the reaction by adding a small amount of sodium bisulfite to consume any excess bromine.

-

Acidify the mixture with a 2.0 N hydrochloric acid solution to precipitate the product.

-

Collect the precipitate by filtration and wash it with water.

-

The resulting solid is this compound. A typical yield for this reaction is around 80%.[3]

Synthetic Workflow for this compound

The synthesis of this compound from 1H-indazole is a straightforward process that can be visualized as the following workflow:

Caption: A flowchart illustrating the key steps in the synthesis of this compound.

Applications in Drug Discovery and Development

This compound is a highly valuable precursor in the synthesis of various therapeutic agents due to the versatility of the indazole scaffold and the reactivity of the bromine atom.

Role as a Precursor for Kinase Inhibitors

Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[4] Bromo-indazole derivatives have been instrumental in the development of potent kinase inhibitors.[4] For instance, this compound derivatives are key intermediates in the synthesis of drugs like Axitinib, which targets Vascular Endothelial Growth Factor Receptors (VEGFRs).[1][2]

The bromine atom at the 3-position serves as a convenient handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents, enabling the exploration of the chemical space around the indazole core to optimize binding affinity and selectivity for the target kinase.[2]

Signaling Pathway Inhibition by Axitinib

Axitinib, synthesized from a this compound derivative, is a potent inhibitor of VEGFR-1, -2, and -3. The binding of VEGF to its receptor triggers a signaling cascade that promotes angiogenesis, a process crucial for tumor growth and metastasis. Axitinib blocks this pathway by inhibiting the autophosphorylation of the receptor, thereby preventing downstream signaling.

Caption: Inhibition of the VEGFR signaling pathway by Axitinib.

Other Therapeutic Applications

The versatility of the this compound scaffold has led to its use in the development of a wide range of therapeutic agents beyond kinase inhibitors. Some notable examples are summarized in the table below.

| Therapeutic Area | Target/Application | Reference |

| Oncology | Anticancer agents (e.g., PARP inhibitors, induction of apoptosis) | [1][4] |

| Inflammatory Diseases | Anti-inflammatory compounds | [1] |

| Infectious Diseases | Bacterial Gyrase B inhibitors | [1] |

| Neurology/CNS | Synthetic Cannabinoid Receptor Agonists (SCRAs) | [1][5] |

This compound is a cornerstone molecule in medicinal chemistry, providing a robust and adaptable scaffold for the synthesis of novel therapeutic agents. Its well-defined chemical properties and straightforward synthesis make it an accessible and valuable tool for researchers. The successful development of drugs like Axitinib from this compound derivatives underscores the immense potential of this compound in addressing a wide range of diseases. As research continues, it is anticipated that this compound will remain a key player in the ongoing quest for innovative and effective medicines.

References

The Enduring Scaffold: A Technical Guide to the Discovery and History of 3-Bromoindazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Among its functionalized congeners, 3-bromoindazole has proven to be a cornerstone synthetic intermediate, offering a versatile handle for the construction of complex molecular architectures with significant therapeutic potential. This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of this compound derivatives. It details key experimental protocols, presents critical quantitative data, and visualizes the intricate signaling pathways modulated by these compounds, offering a vital resource for researchers in drug discovery and development.

A Historical Perspective: From Indazole's Discovery to the Rise of a Key Intermediate

The journey of this compound derivatives is intrinsically linked to the history of the parent indazole ring system. The first synthesis of an indazole derivative was reported by the Nobel laureate Emil Fischer in the 1880s . His work laid the foundation for the exploration of this fascinating heterocyclic scaffold.

Initially, research focused on understanding the fundamental reactivity and properties of the indazole ring. The development of reliable methods for the functionalization of the indazole core was a critical step in unlocking its therapeutic potential. The introduction of a halogen atom, particularly at the C3 position, proved to be a pivotal moment. The bromine atom at this position significantly modulates the molecule's physicochemical properties and, more importantly, serves as a versatile synthetic handle for introducing a wide array of substituents through various cross-coupling reactions.[1]

While the exact date of the first synthesis of this compound is not prominently documented, its emergence as a key building block in medicinal chemistry became increasingly evident in the latter half of the 20th century and has accelerated in the 21st century with the advent of modern synthetic methodologies. Its utility is exemplified by its role in the synthesis of numerous kinase inhibitors and other targeted therapies.[2]

Timeline: Key Milestones in the Journey of this compound Derivatives

Synthetic Methodologies for this compound and its Derivatives

The synthesis of 3-bromoindazoles can be broadly categorized into two main approaches: direct bromination of a pre-formed indazole ring and construction of the this compound scaffold from acyclic precursors.

Direct Bromination of Indazoles

The most common and direct route to this compound is the electrophilic bromination of indazole. The C3 position of the indazole ring is highly susceptible to electrophilic attack.

Common Brominating Agents and Conditions:

| Brominating Agent | Typical Solvents | Temperature | Key Considerations |

| Bromine (Br₂) | Acetic Acid, Chloroform, DMF | Room Temperature to 0-5 °C | Can lead to over-bromination; reaction conditions need careful control.[3] |

| N-Bromosuccinimide (NBS) | Acetonitrile, Dichloromethane | Room Temperature | Generally more selective for mono-bromination compared to Br₂. |

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Ethanol | 40 °C (Ultrasound-assisted) | Offers rapid and efficient bromination under mild conditions.[4] |

Synthesis from Acyclic Precursors

In some cases, particularly for substituted 3-bromoindazoles, a convergent synthesis involving the construction of the indazole ring with the bromine atom already in place is advantageous. A common strategy involves the diazotization of a substituted aniline followed by cyclization.[5]

General Workflow for Synthesis from Acyclic Precursors:

Physicochemical and Spectroscopic Data

The accurate characterization of this compound and its derivatives is crucial for their use in synthesis and drug discovery.

Table 1: Physicochemical Properties of 3-Bromo-1H-indazole

| Property | Value | Reference |

| CAS Number | 40598-95-5 | |

| Molecular Formula | C₇H₅BrN₂ | |

| Molecular Weight | 197.03 g/mol | |

| Melting Point | 143-147 °C | |

| Appearance | White to off-white solid |

Table 2: Predicted ¹H and ¹³C NMR Data for 3-Bromo-1H-indazole

| ¹H NMR (400 MHz, DMSO-d₆) | ¹³C NMR (100 MHz, DMSO-d₆) |

| Chemical Shift (ppm) | Assignment |

| ~13.5 (br s, 1H) | NH |

| ~7.8 (d, 1H) | H4 |

| ~7.6 (d, 1H) | H7 |

| ~7.4 (t, 1H) | H6 |

| ~7.2 (t, 1H) | H5 |

| Note: Predicted data based on structurally similar compounds and spectroscopic principles. Experimental values may vary.[6] |

Experimental Protocols

Synthesis of 3-Bromo-1H-indazole via Direct Bromination

Materials:

-

1H-Indazole

-

Sodium Hydroxide (NaOH)

-

Bromine (Br₂)

-

Hydrochloric Acid (HCl)

-

Sodium Sulfite (Na₂SO₃)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask, suspend 1H-indazole (1.0 eq) in a 2M aqueous solution of sodium hydroxide.

-

Cool the mixture in an ice bath and slowly add a solution of bromine (1.0-1.2 eq) in a minimal amount of a suitable solvent (e.g., acetic acid) dropwise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by TLC.

-

Quench the reaction by adding a small amount of sodium sulfite to destroy any excess bromine.

-

Acidify the mixture with 2N hydrochloric acid until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-bromo-1H-indazole.[3]

Expected Yield: 70-85%

General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

Materials:

-

3-Bromo-1H-indazole (or N-protected derivative)

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, DMF)

-

Water

Procedure:

-

To a reaction vessel, add 3-bromo-1H-indazole (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and the base (2.0-3.0 eq).

-

Degas the vessel and backfill with an inert atmosphere (e.g., Nitrogen or Argon).

-

Add the degassed solvent and water (if required for the chosen conditions).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

The Role of this compound Derivatives in Drug Discovery: Targeting Key Signaling Pathways

The true value of this compound lies in its application as a versatile precursor to a multitude of biologically active molecules. Its derivatives have shown remarkable efficacy in modulating the activity of key cellular signaling pathways implicated in various diseases, most notably cancer.

Inhibition of VEGFR-2 Signaling in Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Several potent kinase inhibitors based on the indazole scaffold, such as Axitinib, target VEGFR-2.[2] The this compound core provides the essential framework for synthesizing these inhibitors.

PARP-1 Inhibition and Synthetic Lethality

Poly(ADP-ribose) polymerase 1 (PARP-1) is a crucial enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks. In cancers with mutations in the homologous recombination (HR) pathway (e.g., BRCA1/2 mutations), inhibiting PARP-1 leads to the accumulation of DNA damage and cell death through a concept known as synthetic lethality. Indazole-based PARP inhibitors, such as Niraparib, have been successfully developed for the treatment of such cancers.[1]

Conclusion

From its historical roots in the foundational work of Emil Fischer to its current status as a cornerstone of modern medicinal chemistry, the journey of the indazole scaffold is a testament to the power of heterocyclic chemistry in drug discovery. The strategic introduction of a bromine atom at the C3 position has transformed the simple indazole ring into a highly versatile and powerful tool for the synthesis of complex, life-saving therapeutics. The continued exploration of this compound derivatives promises to yield novel drug candidates with improved efficacy and selectivity, further solidifying the enduring legacy of this remarkable scaffold in the ongoing quest for new medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound|CAS 40598-94-5|Research Chemical [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

The 3-Bromoindazole Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, is a well-established "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, leading to the development of several clinically approved drugs. The strategic introduction of a bromine atom at the 3-position of the indazole ring creates a versatile synthetic handle, enabling extensive functionalization through various cross-coupling reactions. This modification has given rise to a plethora of 3-bromoindazole derivatives with potent and diverse pharmacological profiles, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the potential biological activities of the this compound scaffold, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further research and drug development in this promising area.

Anticancer Activity

Derivatives of the this compound scaffold have emerged as a significant class of anticancer agents, primarily through their potent inhibition of various protein kinases that are crucial for tumor growth and survival.[1]

Kinase Inhibition

The indazole core is a recognized hinge-binding motif for many kinases.[2] By modifying the substituents on the indazole ring, particularly at the 3-position via the bromo-substituent, medicinal chemists can achieve high potency and selectivity for specific kinase targets.[2]

A key signaling pathway frequently targeted by indazole derivatives is the RAF-MEK-ERK (MAPK) pathway, which is often dysregulated in various cancers, such as melanoma.[3][4] Mutations in the BRAF gene can lead to constitutive activation of this pathway, driving uncontrolled cell proliferation.[3] this compound-based compounds have been developed as potent inhibitors of mutant BRAF.[3]

Table 1: In Vitro Kinase Inhibitory Activity of Representative Indazole Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| Vemurafenib | BRAF (V600E) | ~31 | [5] |

| Dabrafenib | BRAF (V600E) | ~0.8 | [5] |

| Encorafenib | BRAF (V600E) | ~0.3 | [5] |

| PLX4720 | BRAF (V600E) | ~13 | [5] |

| SB-590885 | BRAF (wild-type) | ~0.16 (Ki app) | [5] |

Note: While not all of these are strictly this compound derivatives in their final form, the this compound scaffold is a key intermediate in their synthesis, highlighting its importance in accessing these potent kinase inhibitors.

Antiproliferative Activity

The kinase inhibitory activity of this compound derivatives translates into potent antiproliferative effects against a range of cancer cell lines.

Table 2: In Vitro Antiproliferative Activity of Representative Indazole Derivatives

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Analog 3 | 4T1 | Breast Cancer | 0.23 | [2] |

| Compound 5a | K562 | Leukemia | 9.32 ± 0.59 | [6] |

| Compound 5a | A549 | Lung Cancer | 4.66 ± 0.45 | [6] |

| Compound 5k | Hep-G2 | Liver Cancer | 3.32 ± 0.43 | [6] |

| Compound 6a | K562 | Leukemia | 5.19 ± 0.29 | [6] |

| Compound 6o | K562 | Leukemia | 5.15 ± 0.55 | [6] |

Antimicrobial Activity

Recent studies have explored the potential of this compound derivatives as novel antimicrobial agents, particularly against multidrug-resistant bacterial strains.[7] Some derivatives have shown promising activity against Gram-positive bacteria.[7] One of the proposed mechanisms of action is the inhibition of the filamentous temperature-sensitive protein Z (FtsZ), a key bacterial protein involved in cell division.[8]

Table 3: In Vitro Antimicrobial Activity of Representative Indazole Derivatives

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| Compound 2 | E. faecalis | 64-128 | [7] |

| Compound 3 | E. faecalis | 64-128 | [7] |

| Compound 5 | S. aureus | 64-128 | [7] |

| Compound 9 | S. aureus (MDR) | 4 | [7] |

| Compound 9 | E. faecalis | 4 | [7] |

Anti-inflammatory Activity

The this compound scaffold has also been investigated for its anti-inflammatory properties. The mechanism of action is often linked to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.[9][10] Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation, and some indazole derivatives have been shown to inhibit NO production in lipopolysaccharide (LPS)-activated macrophages.[11]

Neuroprotective Activity

Emerging research suggests that derivatives of the this compound scaffold may possess neuroprotective properties.[12] The underlying mechanisms are thought to involve the modulation of apoptotic pathways and the protection of neurons from oxidative stress.[12][13] Apoptosis, or programmed cell death, plays a crucial role in the pathology of various neurodegenerative diseases.[12]

Experimental Protocols

Synthesis of this compound Derivatives

The this compound scaffold is typically synthesized through the bromination of an indazole precursor. The bromine atom then serves as a versatile handle for introducing a wide range of substituents via cross-coupling reactions like the Suzuki-Miyaura coupling.

Example Protocol: Synthesis of 3-Bromo-4-nitro-1H-indazole [14]

-

To a flask equipped with a mechanical stirrer, add sodium acetate (0.306 mol), 4-nitro-1H-indazole (0.306 mol), 300 mL of acetic acid, and 300 mL of chloroform.

-

Prepare a solution of bromine (0.322 mol) in 60 mL of acetic acid.

-

Add the bromine solution to the reaction mixture over 3.5 hours, maintaining the temperature below 25 °C.

-

Stir the reaction mixture for an additional two hours.

-

Concentrate the mixture under reduced pressure.

-

Add 500 mL of water to the resulting solids.

-

Collect the solids by filtration, wash with 500 mL of water, and dry under vacuum to yield 3-bromo-4-nitro-1H-indazole.

In Vitro Kinase Assay (BRAF)**[3][5][15]

This protocol describes a general method for determining the inhibitory activity of a compound against BRAF kinase.

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

-

Kinase Reaction:

-

Add the BRAF kinase to the wells of a 96-well plate.

-

Add the diluted test compound to the respective wells. Include a control with only DMSO (no inhibitor).

-

Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., MEK1).

-

Incubate the plate at 30°C for 45-60 minutes.

-

-

Detection of Phosphorylation:

-

Stop the reaction.

-

Detect the amount of phosphorylated substrate using an appropriate method, such as a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining in the reaction. A decrease in luminescence corresponds to higher kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

MTT Assay for Antiproliferative Activity**[16][17][18][19]

This colorimetric assay measures cell viability.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Antimicrobial Susceptibility Testing (Broth Microdilution)**[7][20][21]

This method determines the Minimum Inhibitory Concentration (MIC) of a compound.

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microplate.

-

Bacterial Inoculum: Prepare a standardized bacterial inoculum (approximately 5 x 10^5 CFU/mL).

-

Inoculation: Add the bacterial suspension to each well of the microplate.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Nitric Oxide (NO) Production Assay**[11][22][23][24]

This assay measures the anti-inflammatory potential of a compound by quantifying its ability to inhibit NO production in LPS-stimulated macrophages.

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement:

-

Collect the cell culture supernatant.

-

Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

-

Measure the absorbance at 540 nm. The amount of nitrite in the supernatant is an indicator of NO production.

-

-

Data Analysis: Compare the NO production in treated cells to that in untreated, LPS-stimulated cells to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

Caption: The BRAF-MEK-ERK signaling pathway and its inhibition by this compound-based compounds.

Caption: The NF-κB signaling pathway in inflammation, a potential target for this compound derivatives.

Caption: Inhibition of bacterial cell division through the targeting of FtsZ polymerization.

Caption: Potential neuroprotective mechanism via modulation of the intrinsic apoptosis pathway.

Conclusion

The this compound scaffold represents a highly valuable and versatile platform for the discovery and development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries, leading to the identification of potent modulators of various biological targets. The significant anticancer activity, particularly through kinase inhibition, is well-documented and continues to be a major area of research. Furthermore, the emerging evidence of antimicrobial, anti-inflammatory, and neuroprotective properties suggests that the full therapeutic potential of this scaffold is yet to be fully realized. This technical guide provides a solid foundation for researchers to explore the rich chemical biology of this compound derivatives and to design and synthesize new compounds with improved efficacy and selectivity for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An essential regulator of bacterial division links FtsZ to cell wall synthase activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Neuronal life-and-death signaling, apoptosis, and neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Apoptotic Cell Death Regulation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

3-Bromoindazole: A Versatile Fragment for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1][2] Among its derivatives, 3-bromoindazole stands out as a particularly valuable and versatile building block in fragment-based drug discovery (FBDD). Its strategic bromine atom at the 3-position serves as a reactive "handle" for a variety of chemical modifications, most notably palladium-catalyzed cross-coupling reactions.[3][4] This allows for the systematic and efficient exploration of chemical space to develop potent and selective inhibitors for a diverse array of biological targets. This guide provides a comprehensive overview of this compound's role in drug discovery, detailing its synthesis, biological targets, and the experimental protocols used to evaluate its derivatives.

Physicochemical Properties of this compound

Assessing the drug-likeness of a fragment is crucial in the early stages of drug discovery. The physicochemical properties of the this compound core make it an attractive starting point for developing therapeutic agents.

| Property | Value | Source |

| CAS Number | 40598-95-5 | [5] |

| Molecular Formula | C₇H₅BrN₂ | [5] |

| Molecular Weight | 197.03 g/mol | [5] |

| Appearance | Solid | [5] |

| Melting Point | 143-147 °C | [5] |

| LogP (Consensus) | 3.26 | [4] |

| Topological Polar Surface Area (TPSA) | 28.68 Ų | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Synthesis and Functionalization

The utility of this compound stems from its synthetic tractability. The core can be synthesized through various routes, and the C3-bromine atom is readily functionalized to generate extensive compound libraries.

General Synthesis of the Indazole Core

A common approach to synthesizing the indazole ring system begins with appropriately substituted benzene derivatives, which then undergo cyclization. For instance, a substituted 2-methylaniline can be converted to the corresponding indazole in a high-yielding two-step process involving acetylation and subsequent cyclization.

Key Functionalization Reactions

The bromine atom at the 3-position is the key to the scaffold's versatility, enabling a range of palladium-catalyzed cross-coupling reactions.[4] This allows for the introduction of diverse aryl, heteroaryl, and alkyl groups.[3]

-

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling the bromoindazole with various boronic acids or esters.[3] Microwave-assisted protocols can significantly accelerate these reactions.[6]

-

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 3-position.[7]

Caption: General workflow for synthesis and functionalization.

Key Biological Targets

Derivatives of the this compound fragment have shown potent activity against several important classes of therapeutic targets, particularly in oncology and immunology.

Protein Kinases

Protein kinases are critical regulators of cellular signaling pathways and are frequently dysregulated in cancer.[2] The indazole scaffold is a well-established pharmacophore in the design of kinase inhibitors, and many derivatives compete with ATP for the kinase's active site.[2][4]

-

BRAF/MEK/ERK Pathway: The RAS-RAF-MEK-ERK pathway is a key cascade that controls cell proliferation and survival.[3][8] Mutations in the BRAF gene, such as the V600E mutation, cause this pathway to become constitutively active, driving tumor growth in cancers like melanoma.[3] Indazole-based inhibitors, such as Vemurafenib, are designed to specifically target and inhibit the mutated BRAF kinase, blocking downstream signaling.[3]

-

Other Kinases: The versatility of the indazole scaffold has led to the development of inhibitors for a wide range of other kinases, including Anaplastic Lymphoma Kinase (ALK), AXL receptor tyrosine kinase, and JNKs.[6][9][10] For example, Entrectinib, a 3-aminoindazole derivative, shows high potency against ALK.[6][11]

Caption: Inhibition of the BRAF-MEK-ERK signaling pathway.

Poly(ADP-ribose) Polymerase (PARP)

PARP enzymes, particularly PARP1 and PARP2, play a crucial role in maintaining genomic stability by mediating DNA repair processes, primarily the base excision repair (BER) pathway for single-strand breaks.[12] PARP inhibitors have emerged as a major class of anticancer drugs that exploit the concept of "synthetic lethality". In tumors with defects in other DNA repair pathways, such as homologous recombination (HR) deficiency (e.g., due to BRCA1/2 mutations), inhibiting PARP leads to an accumulation of DNA damage and cell death.[13][14] Bromo-indazole derivatives have been investigated as potent PARP inhibitors.[2]

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Indoleamine 2,3-dioxygenase 1 (IDO1)

IDO1 is an immunoregulatory enzyme that plays a key role in tryptophan metabolism via the kynurenine pathway.[15] By depleting tryptophan and producing immunosuppressive metabolites, IDO1 allows tumor cells to evade the host's immune system.[15][16] Therefore, inhibiting IDO1 has become an attractive strategy in cancer immunotherapy.[17] While various scaffolds like imidazoles and triazoles have been explored as IDO1 inhibitors, the adaptable nature of the indazole core makes it a candidate for developing novel inhibitors in this class.[15][17]

Quantitative Biological Data

The following tables summarize representative data for indazole derivatives, highlighting their potency against various biological targets.

Table 1: Anti-proliferative Activity of Substituted Indazole Derivatives

| Compound Type / Scaffold | Substitution Pattern | Target Cell Line | IC₅₀ (µM) | Reference |

| 3-(pyrrolopyridin-2-yl)indazole | Various | HL60 (Leukemia) | 0.0083 | [8] |

| 3-(pyrrolopyridin-2-yl)indazole | Various | HCT116 (Colon Cancer) | 0.0013 | [8] |

| 3-Aminoindazole (Entrectinib) | 3-amino-5-substituted | ALK-positive cells | 0.012 (enzyme IC₅₀, nM) | [6][8] |

| 6-substituted-1H-indazole | 6-(4-ethylpiperazin-1-yl)pyridin-3-yl | 4T1 (Breast Cancer) | 0.23 | [1] |

| 3-Aminoindazole Derivative | EGFR-L858R/T790M | H1975 cancer cells | 0.191 (EC₅₀) | [6] |

Table 2: Activity of Indazole-based Bacterial Gyrase B Inhibitors

| Compound Class | Target | S. aureus GyrB (IC₅₀, nM) | S. aureus MIC (µg/mL) | S. pneumoniae MIC (µg/mL) |

| Lead Indazole | Bacterial Gyrase B | < 8 | 0.25 | 0.125 |

| Optimized Analogues | Bacterial Gyrase B | < 8 | 0.125 - 0.5 | 0.06 - 0.25 |

(Data represents a summary of findings from the Journal of Medicinal Chemistry, 2012)[18]

Key Experimental Protocols

Detailed and reproducible experimental protocols are the foundation of drug discovery research. Below are methodologies for key synthetic and biological assays involving indazole derivatives.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed coupling of this compound derivatives with boronic acids or esters.[4][7]

-

Reagent Preparation: To a reaction vessel, add this compound (1.0 eq), the corresponding aryl/heteroaryl boronic acid or ester (1.2-2.0 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq).

-

Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[7]

-

Reaction: Heat the reaction mixture (e.g., 80-120 °C) with stirring for the required time (typically 2-24 hours), monitoring progress by TLC or LC-MS.[4]

-

Work-up: Upon completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 3-substituted-indazole.[7]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of synthesized indazole derivatives against a target kinase.[1]

-

Reaction Mixture Preparation: Prepare a reaction mixture in a suitable kinase assay buffer containing the target kinase enzyme, a specific substrate (e.g., a peptide or protein), and varying concentrations of the test compound.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in the presence of a fluorescence-based detection system).

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved through radiometric assays (measuring incorporation of ³²P), fluorescence-based methods (e.g., Z'-LYTE™), or ELISA.

-

IC₅₀ Determination: Measure the kinase activity at different inhibitor concentrations to generate a dose-response curve and calculate the half-maximal inhibitory concentration (IC₅₀) value.[1]

Protocol 3: In Vitro Anti-proliferative MTT Assay

This assay determines the ability of a compound to inhibit cell growth and proliferation.[1][18][19]

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and incubate for 24 hours to allow for cell attachment.[18]

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds and incubate for an extended period (e.g., 48-72 hours).[1][18]

-

MTT Addition: After incubation, add a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for an additional 3-4 hours at 37°C.[1][19] Viable cells with active mitochondrial dehydrogenases will cleave the tetrazolium salt into a purple formazan product.[19]

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[1][18]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[1][19] The absorbance is directly proportional to the number of viable cells.

-

IC₅₀ Calculation: Calculate the IC₅₀ values from the resulting dose-response curves.[1]

Caption: Workflow for synthesis and evaluation of analogs.

Conclusion

This compound has firmly established itself as a high-value fragment in the medicinal chemist's toolbox. Its synthetic accessibility and the versatility of the C3-bromine atom as a handle for diversification make it an ideal starting point for FBDD campaigns. The indazole core has proven effective in targeting a wide range of biologically important molecules, including kinases, PARP, and emerging immunotherapy targets. The continued exploration of the chemical space around this privileged scaffold, guided by detailed structure-activity relationship studies and robust biological evaluation, promises to yield novel therapeutic agents for cancer, inflammatory diseases, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 3-溴吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound|CAS 40598-94-5|Research Chemical [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PARP inhibitors: Overview and indications [jax.org]

- 15. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Discovery of Novel 1,2,3-triazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Insights into the Electronic Landscape of 3-Bromoindazole: A Technical Guide for Researchers

Abstract

This technical guide provides a detailed examination of the electronic properties of 3-bromoindazole, a key heterocyclic building block in medicinal chemistry and materials science. Leveraging data from computational studies, this document offers researchers, scientists, and drug development professionals a comprehensive overview of the molecule's electronic structure, reactivity, and spectroscopic characteristics. Through the consolidation of theoretical data and methodologies, this guide aims to facilitate a deeper understanding of this compound's behavior in chemical and biological systems, thereby supporting the rational design of novel therapeutics and functional materials.

Introduction

Indazole and its derivatives are recognized as "privileged scaffolds" in drug discovery, appearing in a multitude of pharmacologically active compounds. The introduction of a bromine atom at the C3 position of the indazole ring profoundly influences its electronic distribution, creating a versatile intermediate for a wide array of chemical transformations. Understanding the electronic properties of this compound is paramount for predicting its reactivity, designing synthetic pathways, and elucidating its interactions with biological targets. This guide synthesizes findings from various theoretical studies to present a cohesive picture of its electronic landscape.

Molecular Structure and Electronic Properties

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the electronic properties of this compound and its analogues. The bromine substituent at the C3 position, an electron-withdrawing group, significantly modulates the electron density across the indazole ring system.

Frontier Molecular Orbitals (FMOs)

| Compound | HOMO-LUMO Gap (eV) | Computational Method Reference |

| 3-(Bromomethyl)-1-methyl-1H-indazole | 5.6 | Illustrative DFT Study |

| 3-Bromo-2-methyl-2H-indazole | 5.0 | Illustrative DFT Study |

| Table 1: Frontier Molecular Orbital Energy Gaps of this compound Derivatives. |

The electron-withdrawing nature of the bromine atom is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted indazole.

Calculated Molecular Descriptors

A range of molecular descriptors for 3-bromo-1H-indazole have been calculated using computational methods. These parameters are critical for predicting the molecule's pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

| Property | Calculated Value |

| Topological Polar Surface Area (TPSA) | 28.68 Ų |

| LogP (Octanol-Water Partition Coefficient) | 2.3254 |

| Hydrogen Bond Acceptors | 1 |

| Hydrogen Bond Donors | 1 |

| Table 2: Calculated Physicochemical Properties of 3-Bromo-1H-indazole.[1] |

Theoretical and Experimental Protocols

The theoretical investigation of this compound's electronic properties relies on robust computational chemistry protocols.

Density Functional Theory (DFT) Calculations

A representative and reliable computational methodology for studying the electronic structure and reactivity of indazole derivatives, including the formation of 3-bromo-1H-indazole, has been reported.[2]

Protocol:

-

Geometry Optimization: The molecular structure of 3-bromo-1H-indazole is optimized to its lowest energy conformation.

-

Functional and Basis Set: The calculations are performed using the ωB97X-D functional, which accounts for long-range dispersion interactions, and the 6-31G* basis set.[2]

-

Solvation Model: To simulate the effect of a solvent environment, the conductor-like polarizable continuum model (C-PCM) is employed, with acetonitrile (dielectric constant = 37.5) as the solvent.[2]

-

Property Calculations: Following geometry optimization, key electronic properties such as HOMO and LUMO energies, molecular electrostatic potential, and atomic charges are calculated.

Time-Dependent DFT (TD-DFT) for Electronic Spectra

TD-DFT is a powerful method for simulating the ultraviolet-visible (UV-Vis) absorption spectra of molecules. This technique allows for the prediction of electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in an experimental spectrum.

Protocol:

-

Ground State Calculation: An initial DFT calculation is performed to obtain the optimized ground-state geometry and molecular orbitals. A common and effective approach for such molecules involves the B3LYP functional with a 6-311+G(d,p) basis set.

-

Excited State Calculations: TD-DFT calculations are then carried out to determine the energies of the first several singlet excited states.

-